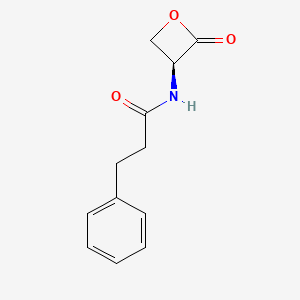
S-Oopp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide: S-OOPP , is a synthetic organic compound. It is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the hydrolysis of endogenous fatty acid ethanolamides such as N-palmitoylethanolamide (PEA) . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of inflammation and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-OOPP involves the amidation of N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide with corresponding acids or alcohols in the presence of a base . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for This compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: S-OOPP primarily undergoes noncompetitive inhibition reactions with N-acylethanolamine-hydrolyzing acid amidase (NAAA) . It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by This compound is facilitated by its interaction with specific amino acid residues in the enzyme’s active site . This interaction is highly selective and does not require additional reagents.
Major Products Formed: The primary product of the reaction between This compound and N-acylethanolamine-hydrolyzing acid amidase (NAAA) is the stabilized enzyme-inhibitor complex, which prevents the hydrolysis of N-palmitoylethanolamide (PEA) .
Scientific Research Applications
Chemistry: S-OOPP is used as a reference compound in the study of enzyme inhibition, particularly for N-acylethanolamine-hydrolyzing acid amidase (NAAA) . It serves as a model for designing new inhibitors with improved potency and selectivity.
Biology: In biological research, This compound is employed to investigate the role of N-acylethanolamine-hydrolyzing acid amidase (NAAA) in various physiological processes, including inflammation and pain response .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating inflammatory conditions and pain disorders . Its ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) and increase levels of N-palmitoylethanolamide (PEA) makes it a candidate for drug development .
Industry: While its industrial applications are still under exploration, This compound could potentially be used in the development of anti-inflammatory and analgesic pharmaceuticals .
Mechanism of Action
S-OOPP: exerts its effects by selectively inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is responsible for the hydrolysis of N-palmitoylethanolamide (PEA) , a lipid mediator with anti-inflammatory and analgesic properties . By inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) , This compound increases the levels of N-palmitoylethanolamide (PEA) , thereby enhancing its therapeutic effects . The inhibition is noncompetitive, meaning that This compound binds to a site other than the enzyme’s active site, leading to a conformational change that reduces enzyme activity .
Comparison with Similar Compounds
CCP: Another N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor, though less potent than S-OOPP .
Uniqueness: This compound is unique due to its high potency and selectivity for N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Unlike other inhibitors, it exhibits a noncompetitive mechanism of action, which provides a distinct advantage in terms of therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(3S)-2-oxooxetan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C12H13NO3/c14-11(13-10-8-16-12(10)15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
UUEMOTWYJKOUPP-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


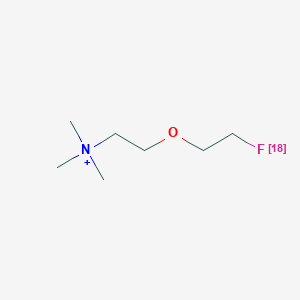
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
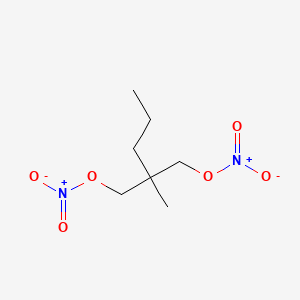
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
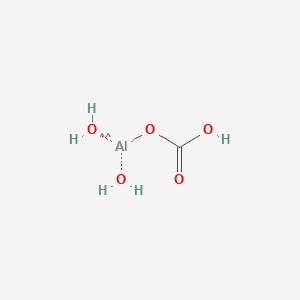
![5-[2-[[ethyl-[(3R)-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]sulfamoyl]amino]ethyl]-4-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole](/img/structure/B10773927.png)
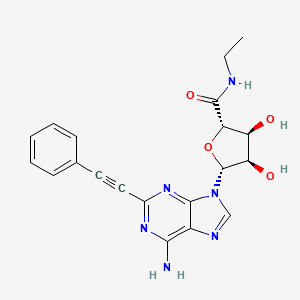
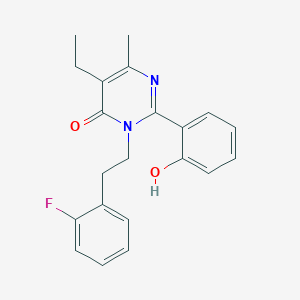
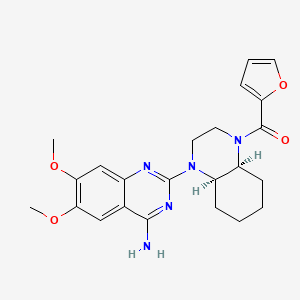
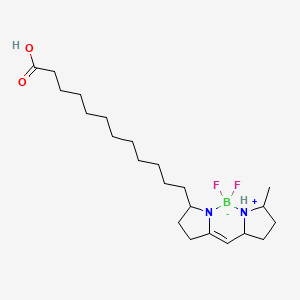
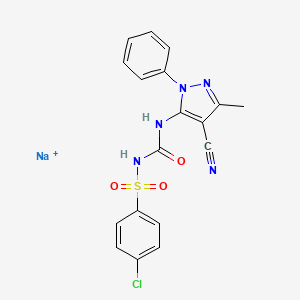
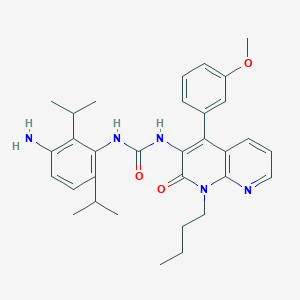
![11,13-diamino-5-(4-methylphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773978.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B10773984.png)
